4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether is a complex organic compound characterized by the presence of chlorophenyl, sulfanyl, nitrobenzyl, and dichlorophenyl ether groups
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl sulfanyl group is introduced to a nitrobenzyl dichlorophenyl ether precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,6-dichlorophenyl ether
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3,5-dichlorophenyl ether
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,4-dichlorophenyl ether
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO3S/c20-13-2-5-15(6-3-13)27-19-8-1-12(9-17(19)23(24)25)11-26-18-10-14(21)4-7-16(18)22/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWLYCFQIQFCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151017 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-50-4 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477869-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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